ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate
CAS No.:
Cat. No.: VC15593662
Molecular Formula: C23H24N2O3S2
Molecular Weight: 440.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N2O3S2 |
|---|---|
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | ethyl 4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate |
| Standard InChI | InChI=1S/C23H24N2O3S2/c1-5-27-16-11-12-18-17(13-16)19-20(23(3,4)25-18)29-30-21(19)24-15-9-7-14(8-10-15)22(26)28-6-2/h7-13,25H,5-6H2,1-4H3 |
| Standard InChI Key | ZFJDKTSXOITUEC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)C(=O)OCC)SS3)(C)C |
Introduction
Ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate is a complex organic compound characterized by its unique molecular structure, which integrates an ethoxy group, dimethyl groups, and a dithioloquinoline moiety. This compound has a molecular weight of approximately 396.57 g/mol and is of interest in both chemical synthesis and biological research due to its potential applications in enzyme inhibition and protein-ligand interaction studies.
Synthesis
The synthesis of ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvents, and catalysts to optimize yield and purity.
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Initial Steps: Formation of the dithioloquinoline core.
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Intermediate Steps: Introduction of the ethoxy and dimethyl groups.
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Final Steps: Coupling with the benzoate moiety.
Biological Activity and Applications
Research on ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate indicates potential applications in medicinal chemistry, particularly in enzyme inhibition and protein-ligand interaction studies. Its unique structure allows effective interaction with biological macromolecules, suggesting pharmacological properties that warrant further investigation for therapeutic uses.
| Potential Applications | Description |
|---|---|
| Enzyme Inhibition | Modulation of enzyme activity |
| Protein-Ligand Interactions | Binding affinity studies for therapeutic effects |
| Medicinal Chemistry | Potential therapeutic uses due to its pharmacological properties |
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(8-Ethoxy-4,5-dihydro-4,4-dimethyl)aniline | Contains similar dithioloquinoline structure | Different functional groups |
| N-(8-Ethoxyphenyl)aniline | Lacks dithiolo component | Simpler structure |
| 2-Methylquinoline Derivatives | Shares quinoline core | Varying substituents on the ring |
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